molecular formula C23H23N5OS B5341355 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one

Katalognummer: B5341355
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: ZCUOEZLQXNRWIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of synthetic molecules featuring a [1,2,4]triazino[5,6-b]indol-3-ylsulfanyl moiety linked to a substituted butan-1-one scaffold. Its structure includes a 3,4-dihydroquinoline group, which distinguishes it from other analogs in this family. The 5-methyl substitution on the triazinoindole ring enhances metabolic stability, while the dihydroquinoline moiety may influence receptor binding affinity and pharmacokinetic properties.

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-3-19(22(29)28-14-8-10-15-9-4-6-12-17(15)28)30-23-24-21-20(25-26-23)16-11-5-7-13-18(16)27(21)2/h4-7,9,11-13,19H,3,8,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUOEZLQXNRWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural homology with derivatives containing the [1,2,4]triazino[5,6-b]indole core. Key analogs and their distinguishing features are summarized below:

Compound Name / ID Core Modifications Molecular Formula Molecular Weight Biological Activity (Noted) Source
Target Compound 3,4-dihydroquinolin-1(2H)-yl; 5-methyl-5H-[1,2,4]triazinoindol-3-sulfanyl C₂₄H₂₃N₅OS₂ 481.60 Antitumor (hypothetical, based on class) N/A
Compound 32 Phenothiazin-10-yl; but-3-yn-1-yl on triazinoindole C₂₈H₂₁N₅O₂S₂ 507.12 Induces p53, inhibits cell growth (IC₅₀: 8 µM) Inauhzin study
Compound 33 Phenothiazin-10-yl; 2-oxo-2-phenylethyl on triazinoindole C₃₃H₂₅N₅O₂S₂ 587.15 Enhanced solubility due to ketone group Inauhzin study
Compound 37 Acridin-10(9H)-yl; 2-hydroxyethyl on triazinoindole C₂₈H₂₅N₅O₂S 495.17 Improved blood-brain barrier penetration Inauhzin study
CAS 527714-15-4 N-(4-phenyl-1,3-thiazol-2-yl)butanamide; triazinoindol-3-sulfanyl C₂₂H₁₈N₆OS₂ 446.55 Unreported (likely kinase inhibition target) Chemical database
L8K Thienoquinazoline-sulfanyl; 3,3-dimethylbutan-2-one C₁₉H₂₄N₂OS₂ 376.53 Antiviral (speculated from structural class) Chemie database

Functional Group Impact on Activity

  • Triazinoindole Substituents: The 5-methyl group in the target compound (vs.
  • Ketone vs. Amide Linkers : The butan-1-one scaffold (target compound) offers greater conformational flexibility compared to the rigid amide linker in CAS 527714-15-4 , which may affect target selectivity.
  • Aromatic Moieties: Replacing phenothiazine (Compound 32) with dihydroquinoline introduces a partially saturated ring, likely reducing off-target interactions with dopamine receptors while retaining π-π stacking capabilities .

Analytical Differentiation

Advanced techniques such as HRMS and ¹H/¹³C NMR are critical for distinguishing these analogs. For example:

  • The target compound’s dihydroquinoline protons resonate at δ 1.8–2.1 ppm (alkyl protons) and δ 6.7–7.3 ppm (aromatic), contrasting with δ 7.4–8.5 ppm for phenothiazine-containing analogs .
  • HRMS data for the target compound would show a molecular ion at m/z 481.60, distinct from 507.12 (Compound 32) or 587.15 (Compound 33) .

Research Findings and Implications

Antitumor Efficacy

  • Mechanism: The target compound’s triazinoindole-sulfanyl group may stabilize p53 by inhibiting MDM2-mediated degradation, akin to Compound 32 .
  • Selectivity: The dihydroquinoline moiety could reduce cytotoxicity to non-cancerous cells compared to acridine derivatives (e.g., Compound 37), which intercalate DNA non-specifically .

Pharmacokinetic Profiles

  • Metabolism : Methyl groups (5-methyl in target, 6,6-dimethyl in ) enhance metabolic stability by blocking cytochrome P450 oxidation .
  • Solubility : The absence of polar groups (e.g., hydroxyethyl in Compound 37) suggests lower aqueous solubility than some analogs, necessitating formulation optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.